molecular formula C27H18N4O4 B11516104 3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide

3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide

Cat. No.: B11516104
M. Wt: 462.5 g/mol
InChI Key: OOSKNHCDPKUHLL-UHFFFAOYSA-N
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Description

3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzimidazole core, a phenylcarbonyl group, and a nitrobenzamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The phenylcarbonyl group is then introduced via Friedel-Crafts acylation, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the nitration of the benzamide moiety. This can be achieved by treating the intermediate compound with a nitrating agent like a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Substitution: Halogenating agents like bromine (Br_2) or chlorinating agents like thionyl chloride (SOCl_2).

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Halogenated derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions. The benzimidazole core is particularly known for its biological activity.

Medicine

In medicinal chemistry, 3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide: Known for its unique combination of functional groups.

    4-nitro-N-(4-nitrophenyl)benzamide: Similar structure but with different substitution patterns.

    N-(4-nitrophenyl)benzamide: Lacks the benzimidazole core, making it less complex.

Uniqueness

This compound stands out due to its benzimidazole core, which imparts unique biological and chemical properties. This core structure is often associated with significant biological activity, making the compound a valuable target for drug development and other scientific research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H18N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C27H18N4O4/c32-25(17-5-2-1-3-6-17)19-11-14-23-24(16-19)30-26(29-23)18-9-12-21(13-10-18)28-27(33)20-7-4-8-22(15-20)31(34)35/h1-16H,(H,28,33)(H,29,30)

InChI Key

OOSKNHCDPKUHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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